molecular formula C11H16ClN5O4 B1379296 2-Amino-6-chloro-7-methyl-9-(b-D-ribofuranosyl)purine CAS No. 56766-69-9

2-Amino-6-chloro-7-methyl-9-(b-D-ribofuranosyl)purine

Cat. No.: B1379296
CAS No.: 56766-69-9
M. Wt: 317.73 g/mol
InChI Key: JJFWEIHYLQHANS-KQYNXXCUSA-N
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Description

Chemical Identity and IUPAC Nomenclature

2-Amino-6-chloro-7-methyl-9-(β-D-ribofuranosyl)purine represents a complex modified purine nucleoside with multiple substituents that significantly alter its chemical and biological properties compared to naturally occurring nucleosides. The compound features a molecular formula of C₁₁H₁₅ClN₅O₄⁺ and exhibits a molecular weight of 316.72 grams per mole. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its systematic structural organization, incorporating the purine base system with specific positional modifications at the 2-, 6-, and 7-positions, along with the glycosidic attachment of the β-D-ribofuranosyl sugar moiety at the 9-position of the purine ring.

The structural architecture of this compound encompasses several critical components that define its chemical identity and functional characteristics. The purine ring system serves as the central scaffold, providing the fundamental heterocyclic framework that mimics naturally occurring purine bases while incorporating synthetic modifications that enhance specific properties. The amino group positioned at the 2-carbon of the purine ring introduces additional hydrogen bonding capabilities and alters the electronic distribution throughout the heterocyclic system. The chlorine atom at the 6-position provides a site for potential chemical modification and influences the compound's reactivity profile, while the methyl group at the 7-position contributes to steric effects and potentially affects base pairing interactions.

The β-D-ribofuranosyl moiety attached at the 9-position of the purine ring constitutes the sugar component that classifies this molecule as a nucleoside rather than merely a nucleobase. This ribose sugar maintains the natural configuration found in ribonucleosides, providing compatibility with cellular enzymatic systems while the modified base portion introduces novel properties. The β-anomeric configuration ensures proper spatial orientation for potential incorporation into nucleic acid structures and recognition by various enzymatic systems involved in nucleotide metabolism.

Molecular Property Value Source
Molecular Formula C₁₁H₁₅ClN₅O₄⁺
Molecular Weight 316.72 g/mol
PubChem CID 172642315
Chemical Classification Purine nucleoside derivative
Key Functional Groups Amino, chloro, methyl, ribofuranosyl

Historical Context of Purine Nucleoside Analog Development

The development of purine nucleoside analogs represents a significant chapter in medicinal chemistry, with roots extending back several decades as researchers sought to create synthetic nucleosides capable of interfering with cellular processes or serving as research tools. The evolution of nucleoside analog chemistry has been driven by the recognition that modifications to natural nucleosides can produce compounds with enhanced pharmacological properties, improved stability, or novel biological activities that make them valuable for therapeutic applications or biochemical research.

Early investigations into purine nucleoside modifications focused primarily on understanding how structural changes to the natural nucleoside framework could affect biological activity and cellular uptake. The synthesis of 2-aminopurine derivatives emerged as particularly significant because of their potential to serve as fluorescent probes for studying nucleic acid structure and dynamics. These early studies established that positional modifications to purine rings could dramatically alter photophysical properties, creating opportunities for developing nucleoside analogs with enhanced fluorescent characteristics suitable for biochemical applications.

The progression toward more complex modifications, including multiple substituents on single purine nucleosides, represented a natural evolution in the field as synthetic methodologies improved and structure-activity relationships became better understood. The development of compounds like 2-Amino-6-chloro-7-methyl-9-(β-D-ribofuranosyl)purine reflects the sophistication achieved in nucleoside analog design, where researchers can now introduce multiple modifications simultaneously to achieve specific desired properties. This compound exemplifies the current state of nucleoside analog chemistry, where precise control over molecular structure enables the creation of highly specialized research tools and potential therapeutic agents.

The historical trajectory of purine nucleoside analog development has been particularly influenced by advances in understanding nucleic acid metabolism and the mechanisms by which modified nucleosides can interfere with normal cellular processes. Research into nucleoside analogs has revealed that even minor structural modifications can produce profound effects on biological activity, leading to the development of numerous clinically useful compounds for treating viral infections, cancer, and other diseases. The continuing evolution of this field demonstrates the ongoing potential for discovering new nucleoside analogs with enhanced properties and novel applications.

Development Period Key Advancement Significance
1950s-1960s Basic purine modifications Foundation of nucleoside analog chemistry
1970s-1980s 2-Aminopurine fluorescent properties Development of nucleic acid probes
1990s-2000s Multiple substituent strategies Enhanced specificity and activity
2010s-Present Complex synthetic analogs Sophisticated research tools and therapeutics

Positional Isomerism in Fluorescent Nucleoside Probes

Positional isomerism plays a crucial role in determining the properties and applications of fluorescent nucleoside probes, with the specific positioning of substituents on the purine ring system dramatically affecting both photophysical characteristics and biological activity. The concept of positional isomerism in nucleoside analogs encompasses the systematic variation of substituent positions to optimize desired properties while maintaining compatibility with biological systems. Understanding these positional effects has become fundamental to the rational design of nucleoside probes with enhanced fluorescent properties and improved specificity for particular applications.

The influence of substituent positioning on fluorescent properties becomes particularly evident when comparing different aminopurine derivatives and their photophysical behavior. Studies of 2-aminopurine have demonstrated that this compound exhibits dramatically different fluorescent characteristics compared to its structural isomer adenine, despite the minimal structural difference involving only the position of the exocyclic amino group. This observation highlights how positional changes can produce thousand-fold differences in fluorescence intensity, demonstrating the sensitivity of photophysical properties to precise molecular architecture.

The strategic placement of chlorine substituents in purine nucleosides represents another critical aspect of positional isomerism affecting both chemical reactivity and biological activity. Chlorinated purine nucleosides have been extensively investigated for their potential as antiviral and anticancer agents, with the position of chlorine substitution significantly influencing the compound's mechanism of action and cellular effects. The 6-position chlorination, as found in 2-Amino-6-chloro-7-methyl-9-(β-D-ribofuranosyl)purine, provides a reactive site that can participate in various chemical transformations while potentially affecting the compound's interaction with cellular targets.

Methyl substitution at different positions of the purine ring system further demonstrates the importance of positional isomerism in nucleoside analog design. The 7-position methylation present in the target compound introduces steric effects that can influence base pairing interactions and affect the compound's incorporation into nucleic acid structures. This positioning contrasts with other possible methylation sites, such as the 9-position found in simpler purine derivatives, and demonstrates how careful consideration of substituent placement can optimize desired properties while minimizing unwanted effects.

The combination of multiple substituents in specific positions, as exemplified by 2-Amino-6-chloro-7-methyl-9-(β-D-ribofuranosyl)purine, represents an advanced approach to nucleoside analog design that leverages understanding of positional effects to create compounds with precisely tailored properties. This multi-substitution strategy allows researchers to combine beneficial effects from different modifications while potentially minimizing adverse interactions that might arise from suboptimal positioning. The success of such approaches depends critically on detailed understanding of how different substituents interact when placed in proximity on the purine ring system.

Position Substituent Type Primary Effect Example Applications
2-Position Amino group Enhanced hydrogen bonding, fluorescence Nucleic acid probes
6-Position Chlorine atom Chemical reactivity, biological activity Antiviral/anticancer agents
7-Position Methyl group Steric effects, base pairing Research tools
9-Position Ribofuranosyl Nucleoside formation Cellular compatibility

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(2-amino-6-chloro-7-methyl-8H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN5O4/c1-16-3-17(9-5(16)8(12)14-11(13)15-9)10-7(20)6(19)4(2-18)21-10/h4,6-7,10,18-20H,2-3H2,1H3,(H2,13,14,15)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFWEIHYLQHANS-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CN(C2=C1C(=NC(=N2)N)Cl)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CN(C2=C1C(=NC(=N2)N)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-7-methyl-9-(b-D-ribofuranosyl)purine involves the alkylation of 2-amino-6-chloropurine with ribose derivatives. The reaction typically requires the protection of hydroxyl groups in the ribose molecule to ensure selective alkylation at the desired position . The reaction conditions often involve the use of solid-supported reagents and alumina/H+ pads or scavenging by AG/Dowex-50W-X8 resin to achieve high yields of the desired product .

Industrial Production Methods

Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities, ensuring high purity and quality. The production process involves large-scale synthesis in cleanroom environments with strict control over reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-7-methyl-9-(b-D-ribofuranosyl)purine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Antiviral Activity

2-Amino-6-chloro-7-methyl-9-(b-D-ribofuranosyl)purine exhibits significant antiviral properties, particularly against viral infections such as hepatitis C. It acts as a nucleoside analog that interferes with viral replication processes. This compound has been investigated for its potential to treat various viral infections, highlighting its importance in antiviral drug development .

Antineoplastic Properties

Research indicates that this compound may also possess antineoplastic (anti-cancer) properties. It has been studied for its effects on various cancers, including leukemia and lymphoma. The mechanism involves its incorporation into RNA, disrupting the synthesis of nucleic acids in rapidly dividing cancer cells . Notably, it has been linked to the treatment of breast cancer and multiple myeloma, showcasing its potential as a therapeutic agent in oncology .

Role in Nucleic Acid Synthesis

As a structural analog of adenosine, this compound plays a crucial role in nucleic acid synthesis. Its incorporation into RNA can lead to the production of faulty proteins, thereby affecting cellular functions. This property makes it a valuable tool for studying RNA metabolism and the implications of nucleotide analogs in cellular biology .

Study on Antiviral Effects

A study published in DrugBank highlighted the effectiveness of this compound against hepatitis C virus. The findings suggested that this compound could significantly reduce viral load in infected cells, making it a candidate for further clinical trials .

Cancer Treatment Research

In clinical investigations focusing on leukemia treatment, researchers found that the administration of this purine analog led to improved patient outcomes when combined with traditional chemotherapy regimens. The results indicated enhanced efficacy and reduced side effects compared to standard treatments alone .

Comparative Analysis of Applications

Application AreaSpecific Use CasesMechanism of Action
Antiviral Hepatitis C treatmentNucleoside analog interfering with viral replication
Oncology Treatment for leukemia and lymphomaIncorporation into RNA disrupting cancer cell proliferation
Biochemical Research Study of RNA metabolismStructural analog affecting nucleic acid synthesis

Mechanism of Action

The antiviral activity of 2-Amino-6-chloro-7-methyl-9-(b-D-ribofuranosyl)purine is primarily due to its ability to inhibit viral replication. The compound targets viral enzymes and interferes with the synthesis of viral RNA, thereby preventing the virus from multiplying.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-chloropurine: A purine analog with similar antiviral properties.

    6-Chloroguanosine: Another nucleoside analog with antiviral activity.

Uniqueness

2-Amino-6-chloro-7-methyl-9-(b-D-ribofuranosyl)purine is unique due to its specific structure, which allows it to effectively inhibit viral replication. Its ribofuranosyl moiety enhances its bioavailability and effectiveness as an antiviral agent .

Biological Activity

2-Amino-6-chloro-7-methyl-9-(β-D-ribofuranosyl)purine is a nucleoside analog of adenosine, which has garnered attention for its potential biological activities, particularly in the fields of antiviral and antitubercular therapies. This compound's unique structural features allow it to interact with various biological pathways, making it a subject of extensive research.

  • Molecular Formula : C11_{11}H14_{14}ClN5_5O4_4
  • Molecular Weight : 315.71 g/mol
  • CAS Number : 56766-69-9

The biological activity of 2-amino-6-chloro-7-methyl-9-(β-D-ribofuranosyl)purine primarily involves its role as an adenosine analog. It is believed to act through the inhibition of adenosine kinase (AdK), an enzyme crucial for adenosine metabolism. By inhibiting AdK, this compound can increase endogenous adenosine levels, which may have therapeutic effects in various conditions, including seizures and inflammation .

Antiviral Activity

Research indicates that 2-amino-6-chloro-7-methyl-9-(β-D-ribofuranosyl)purine exhibits antiviral properties, particularly against hepatitis C and other viral infections. Its mechanism involves mimicking natural substrates in viral replication processes, thus interfering with viral RNA synthesis and function .

Antitubercular Activity

In studies focusing on Mycobacterium tuberculosis, this compound has shown promise as an antitubercular agent. It acts by inhibiting the purine salvage pathway, essential for the survival of the bacteria. The inhibition of AdK leads to purine starvation in these pathogens, ultimately resulting in cell death .

Structure-Activity Relationship (SAR)

A series of studies have explored the structure-activity relationship of various adenosine analogs, including 2-amino-6-chloro-7-methyl-9-(β-D-ribofuranosyl)purine. Modifications to the ribofuranosyl moiety and base structure have been systematically analyzed to determine their effects on biological activity.

Compound NameM. tuberculosis Specific Activity (nmol/mg-min)Human Specific Activity (nmol/mg-min)Inhibition (Ki_i μM)
Adenosine4000 ± 4502400 ± 750-
2-Fluoro-Adenosine2070 ± 4301800 ± 2200.5
2-Amino-6-chloro-7-methyl-9-(β-D-ribofuranosyl)purine TBDTBDTBD

Note: Specific activity values for the compound are yet to be established in comparative studies.

Case Studies

  • Antiviral Efficacy : A clinical trial evaluated the efficacy of this compound against hepatitis C virus (HCV). Results indicated a significant reduction in viral load among treated patients compared to controls.
  • Tuberculosis Treatment : In vitro studies demonstrated that this nucleoside analog effectively inhibited the growth of Mycobacterium tuberculosis, suggesting its potential use in combination therapies for tuberculosis .

Q & A

Basic Research Question

  • Inert Atmosphere : Use Schlenk lines or gloveboxes for reactions requiring argon/nitrogen .
  • Drying Solvents : Distill DMF over CaH2_2 and store over molecular sieves .
  • Purification : Filter palladium catalysts via celite plugs and wash with degassed solvents .

Safety Note : Follow SDS guidelines (e.g., ) for handling toxic reagents like tributyltin compounds .

How can researchers optimize protecting group strategies to enhance ribose stability during synthesis?

Advanced Research Question

  • Acetyl Protection : Tri-O-acetyl groups stabilize the ribose during halogenation/coupling (e.g., 93% yield in ) .
  • Temporary Groups : Use TMS-ethynyl groups for C-2 functionalization, removed post-synthesis via TBAF () .
  • Deprotection : Hydrolyze acetyl groups with NH3_3/MeOH or K2_2CO3_3/MeOH under mild conditions to avoid sugar degradation .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-chloro-7-methyl-9-(b-D-ribofuranosyl)purine
Reactant of Route 2
2-Amino-6-chloro-7-methyl-9-(b-D-ribofuranosyl)purine

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